molecular formula C21H20N2O3S2 B11028744 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B11028744
M. Wt: 412.5 g/mol
InChI Key: GVQYUYZJFVGYAS-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a quinoline derivative, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Sulfonylation: The quinoline derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the coupling of the sulfonylated quinoline with a thiophene acetamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could act as a pharmacophore in drug design, potentially targeting enzymes or receptors involved in diseases such as cancer or inflammation.

    Materials Science: The presence of the thiophene ring indicates potential use in organic electronics, such as in the development of organic semiconductors or conductive polymers.

    Biological Research: It could be used as a probe to study biological pathways involving sulfonylated quinolines or thiophenes.

    Industrial Applications: The compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with amino acid residues in proteins, while the quinoline and thiophene rings could participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-1-ylsulfonyl)phenylacetamide: Lacks the thiophene ring, potentially altering its electronic properties and biological activity.

    N-(4-sulfonylphenyl)-2-(thiophen-2-yl)acetamide: Lacks the quinoline moiety, which could affect its binding affinity and specificity in biological systems.

    N-(4-(quinolin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group, which might reduce its solubility and reactivity.

Uniqueness

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it a versatile compound for various applications, particularly where specific interactions with biological targets or electronic properties are required.

Properties

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C21H20N2O3S2/c24-21(15-18-7-4-14-27-18)22-17-9-11-19(12-10-17)28(25,26)23-13-3-6-16-5-1-2-8-20(16)23/h1-2,4-5,7-12,14H,3,6,13,15H2,(H,22,24)

InChI Key

GVQYUYZJFVGYAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4

Origin of Product

United States

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